molecular formula C27H26ClN5OS B11964401 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11964401
M. Wt: 504.0 g/mol
InChI Key: JDBMWGISLPUCAA-STBIYBPSSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C28H28ClN5OS This compound is known for its unique structural features, which include a triazole ring, a chlorophenyl group, and a tert-butylphenyl group

Preparation Methods

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The key steps include the formation of the triazole ring, the introduction of the chlorophenyl and phenyl groups, and the final condensation with the tert-butylphenylmethylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl group are key functional groups that facilitate binding to enzymes or receptors. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:

Properties

Molecular Formula

C27H26ClN5OS

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26ClN5OS/c1-27(2,3)21-11-9-19(10-12-21)17-29-30-24(34)18-35-26-32-31-25(20-7-5-4-6-8-20)33(26)23-15-13-22(28)14-16-23/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+

InChI Key

JDBMWGISLPUCAA-STBIYBPSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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